molecular formula C26H23N3O2 B2670943 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide CAS No. 904273-92-3

2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide

Cat. No.: B2670943
CAS No.: 904273-92-3
M. Wt: 409.489
InChI Key: VYHHDQURFOZSRT-UHFFFAOYSA-N
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Description

    Reactants: Indolizine core, phenyl isocyanate, and tetrahydronaphthalene-2-carbonyl chloride.

    Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane.

    Product: 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino and phenyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

  • Step 1: Synthesis of Indolizine Core

      Reactants: Starting materials such as 2-aminobenzophenone and 2-hydroxymethylene-5-methylcyclohexanone.

      Conditions: Reflux in acetic acid and hydrochloric acid.

      Product: Formation of the indolizine core.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-phenyl-1-propanol
  • 2-amino-1-phenylethanol
  • 2-amino-5-nitrobenzophenone

Uniqueness

Compared to similar compounds, 2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide has a unique combination of the indolizine core with the tetrahydronaphthalene and phenyl groups. This structure provides distinct biological activities and potential for diverse applications.

Properties

IUPAC Name

2-amino-N-phenyl-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c27-23-22(26(31)28-20-10-2-1-3-11-20)21-12-6-7-15-29(21)24(23)25(30)19-14-13-17-8-4-5-9-18(17)16-19/h1-3,6-7,10-16H,4-5,8-9,27H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHHDQURFOZSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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